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Compound of Interest

Compound Name: 3-(Benzyloxy)benzoic acid

Cat. No.: B047535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-(Benzyloxy)benzoic acid as

a versatile pharmaceutical intermediate. This document details its chemical properties, key

applications in the synthesis of bioactive molecules, and detailed experimental protocols for its

utilization.

Physicochemical Properties
3-(Benzyloxy)benzoic acid is a white to light yellow crystalline solid. Its key properties are

summarized in the table below, making it a stable and useful building block in organic

synthesis.
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Property Value

Chemical Formula C₁₄H₁₂O₃

Molecular Weight 228.24 g/mol

Melting Point 133-137 °C

Appearance White to light yellow crystalline solid

Solubility
Soluble in ethanol, chloroform, and dimethyl

sulfoxide; insoluble in water.

CAS Number 69026-14-8

Applications in Pharmaceutical Synthesis
3-(Benzyloxy)benzoic acid serves as a crucial intermediate in the synthesis of various

pharmaceutical agents, particularly in the development of anti-inflammatory and anti-infective

drugs. The benzyl ether acts as a protecting group for the phenolic hydroxyl, which can be

removed in later synthetic steps to reveal the active pharmacophore.

3-(Benzyloxy)benzoic acid is a key precursor for the synthesis of 3-amide-5-aryl benzoic acid

derivatives, which have been identified as potent antagonists of the P2Y14 receptor.[1] The

P2Y14 receptor is a G protein-coupled receptor involved in inflammatory processes, making its

antagonists promising candidates for treating inflammatory diseases.

The general synthetic strategy involves the conversion of 3-(Benzyloxy)benzoic acid into a 3-

amino derivative, followed by amide coupling with a suitable carboxylic acid to introduce the

desired side chain. The benzyl group can be removed in the final steps to yield the active

pharmaceutical ingredient.

Signaling Pathway of P2Y14 Receptor

Activation of the Gi-coupled P2Y14 receptor by its endogenous ligands, such as UDP-glucose,

leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This

initiates a signaling cascade that can involve the activation of mitogen-activated protein kinases

(MAPKs) and other downstream effectors, ultimately modulating inflammatory responses.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b047535?utm_src=pdf-body
https://www.benchchem.com/product/b047535?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33667846/
https://www.benchchem.com/product/b047535?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell MembraneExtracellular

Intracellular

P2Y14 Receptor Gi/o
 Activates

Adenylyl Cyclase

cAMP

 Inhibits
UDP-glucose

 Binds

ATP
 Converts MAPK

Activation

 Modulates
Inflammatory

Response

Click to download full resolution via product page

P2Y14 Receptor Signaling Pathway

Derivatives of 3-(Benzyloxy)benzoic acid are utilized in the synthesis of chromane-based

compounds, which have shown promising activity as inhibitors of Mycobacterium tuberculosis

salicylate synthase (MbtI).[2] MbtI is a key enzyme in the biosynthetic pathway of mycobactins,

which are essential for iron acquisition by the bacterium. Inhibition of this enzyme effectively

starves the bacteria of iron, halting their growth.

The synthesis involves multiple steps where the benzyloxybenzoic acid core is modified and

ultimately cyclized to form the chromane scaffold.

Experimental Workflow: Synthesis of P2Y14 Antagonist Precursor

The following diagram illustrates a plausible workflow for the synthesis of a key intermediate for

P2Y14 receptor antagonists starting from 3-hydroxybenzoic acid.
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Synthesis of a P2Y14 Antagonist Precursor
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Experimental Protocols
The following are detailed protocols for key transformations involving 3-(Benzyloxy)benzoic
acid and its precursors.

This protocol describes the benzylation of 3-hydroxybenzoic acid via a Williamson ether

synthesis.

Materials:

3-Hydroxybenzoic acid

Benzyl bromide

Potassium carbonate (K₂CO₃)

Acetone

1 M Hydrochloric acid (HCl)

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of 3-hydroxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.5

eq).

Stir the suspension at room temperature for 30 minutes.

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by

thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter to remove

inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water, 1 M HCl, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purify the crude product by recrystallization from ethyl acetate/hexanes to obtain pure 3-
(Benzyloxy)benzoic acid.

Typical Reaction Parameters:

Parameter Value

Starting Material 3-Hydroxybenzoic acid

Reagents Benzyl bromide, K₂CO₃

Solvent Acetone

Reaction Temperature Reflux

Reaction Time 12-18 hours

Typical Yield 85-95%

This protocol details the formation of an amide bond using 3-(Benzyloxy)benzoic acid and a

primary amine.

Materials:

3-(Benzyloxy)benzoic acid

Primary amine (e.g., benzylamine)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)
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N,N-Diisopropylethylamine (DIPEA)

Anhydrous Dimethylformamide (DMF)

Ethyl acetate

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve 3-(Benzyloxy)benzoic acid (1.0 eq) in anhydrous DMF.

Add the primary amine (1.1 eq) and DIPEA (2.0 eq) to the solution.

Add HATU (1.2 eq) portion-wise to the reaction mixture at 0 °C.

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

Upon completion, dilute the reaction mixture with ethyl acetate.

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Typical Reaction Parameters:
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Parameter Value

Starting Material 3-(Benzyloxy)benzoic acid

Reagents Primary amine, HATU, DIPEA

Solvent Anhydrous DMF

Reaction Temperature 0 °C to Room Temperature

Reaction Time 4-12 hours

Typical Yield 70-90%

Experimental Workflow: Amide Coupling

The following diagram outlines the general workflow for the amide coupling reaction.
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Workflow for Amide Coupling
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Safety Information
3-(Benzyloxy)benzoic acid is irritating to the eyes, respiratory system, and skin. Appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should

be worn when handling this compound. All manipulations should be carried out in a well-

ventilated fume hood. In case of contact, rinse the affected area immediately with plenty of

water and seek medical advice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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